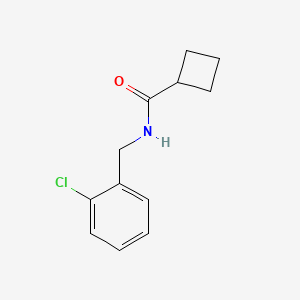

![molecular formula C15H24N6O4S2 B4626205 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4626205.png)

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine often involves nucleophilic substitution reactions of piperazine or its derivatives with various sulfonyl chlorides. These procedures are characterized by their efficiency in generating a wide array of derivatives by altering the substituents on the pyrazole and piperazine moieties, showcasing the versatility of this synthetic route (Mallesha et al., 2012).

Molecular Structure Analysis

Molecular structure investigations of compounds within this category typically employ X-ray crystallography, combined with Hirshfeld and density functional theory (DFT) calculations. Such studies reveal the intermolecular interactions, molecular packing, and electronic properties of these compounds, providing insights into their molecular geometry and stability (Shawish et al., 2021).

Chemical Reactions and Properties

Compounds in this class participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and reactions with hydrazine hydrates. These reactions are pivotal for the structural diversification and functionalization of the piperazine and pyrazole rings, leading to compounds with varied biological activities (Mekky & Sanad, 2020).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are often determined through spectroscopic techniques and X-ray diffraction studies. These properties are crucial for understanding the compound's stability, formulation potential, and suitability for various applications (Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards different functional groups, stability under various conditions, and interaction with biological molecules, are central to the compound's applications in drug design and development. Studies focusing on the modification of the piperazine and pyrazole rings have led to derivatives with significant biological activities, indicating the importance of these moieties in the compound's overall chemical behavior (Kumar et al., 2016).

Scientific Research Applications

Anticancer Potential

Compounds with piperazine substituents, particularly those linked to 1,3-thiazole cycles, have demonstrated significant anticancer activity. In a study by Turov (2020), derivatives exhibiting a piperazine linkage showed effectiveness against a variety of cancer cell lines, including those from lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The effectiveness was measured through various metrics such as GI50, TGI, and LC50, indicating their potential as leads in anticancer drug development (Turov, 2020).

Antibacterial and Biofilm Inhibition

Another study by Mekky and Sanad (2020) explored novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker for their potent bacterial biofilm and MurB enzyme inhibitors. These compounds displayed significant antibacterial efficacies and biofilm inhibition activities, outperforming the reference drug Ciprofloxacin in some cases. This suggests their potential application in treating bacterial infections and inhibiting biofilm formation, a critical factor in antibiotic resistance (Mekky & Sanad, 2020).

Antiproliferative Activity

The synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their antiproliferative activity against human cancer cell lines have been documented. This research indicates that certain compounds in this category show promising antiproliferative effects, pointing to potential applications in cancer treatment. Compounds showed good activity on several cancer cell lines, suggesting their role as potential anticancer agents (Mallesha et al., 2012).

Molecular Interaction Studies

Studies on molecular interactions, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, showcase the potential of piperazine and pyrazole derivatives in understanding receptor-ligand interactions. Such research helps in the development of new therapeutic agents by elucidating the molecular basis of drug action (Shim et al., 2002).

properties

IUPAC Name |

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O4S2/c1-5-19-10-14(11(2)18-19)26(22,23)20-6-8-21(9-7-20)27(24,25)15-12(3)16-17-13(15)4/h10H,5-9H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUCRKLTHNRXMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(NN=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4626134.png)

![N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4626144.png)

![1-(4-tert-butylbenzyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4626152.png)

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4626168.png)

![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4626169.png)

![N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4626174.png)

![2-{[2-(2,4-dimethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4626180.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4626192.png)

![1-(4-fluorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B4626198.png)

![N,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B4626202.png)

![2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4626216.png)

![3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4626219.png)

![N'-[1-(1-adamantyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B4626220.png)